molecular formula C16H12N2O5 B2883098 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid CAS No. 866144-71-0

2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid

Cat. No.: B2883098
CAS No.: 866144-71-0
M. Wt: 312.281
InChI Key: LUDTZVVHMSGXIC-UHFFFAOYSA-N
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Description

This compound (CAS 26513-80-4) features a 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl core linked via an aminocarbonyl group to a benzoic acid moiety. Its molecular formula is C₁₆H₁₂N₂O₅, with a molecular weight of 312.28 g/mol . The benzoic acid group confers ionizable properties (pKa ~4.2), enhancing aqueous solubility and enabling hydrogen bonding or ionic interactions in biological systems. It is commercially available for research use, with applications hypothesized in medicinal chemistry and crystallography (e.g., as a ligand or intermediate) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-14-8-23-13-6-5-9(7-12(13)18-14)17-15(20)10-3-1-2-4-11(10)16(21)22/h1-7H,8H2,(H,17,20)(H,18,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDTZVVHMSGXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331214
Record name 2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866144-71-0
Record name 2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid , also known as a derivative of 3,4-dihydro-2H-1,4-benzoxazine, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H12_{12}N2_{2}O5_{5}
  • Molecular Weight : 288.25 g/mol

The compound features a benzoxazine core which is known for its bioactive properties. The presence of the carboxylic acid and amine functional groups enhances its potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Anti-inflammatory Effects

In addition to antimicrobial properties, benzoxazine derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Anti-inflammatory Activity

A study conducted on a specific benzoxazine derivative demonstrated a reduction in inflammation markers in animal models of arthritis. The compound was administered at varying doses, showing significant dose-dependent inhibition of swelling and pain.

Anticancer Activity

The anticancer potential of benzoxazine derivatives has been documented in several studies. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest
A54910Caspase activation

Neuroprotective Effects

Recent research has also highlighted the neuroprotective properties of benzoxazine derivatives. These compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with various receptors, including those involved in pain perception and immune response.
  • Oxidative Stress Reduction : The antioxidant properties contribute to its neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues, their structural features, and physicochemical properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Features CAS Number Source
2-{[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid (Target) C₁₆H₁₂N₂O₅ 312.28 Benzoic acid substituent 26513-80-4
N-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxamide (Compound 45) C₁₆H₁₄N₂O₄ 298.29 4-Methoxyanilide group; enhanced lipophilicity Not provided
(E)-4-Oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid C₁₂H₁₀N₂O₅ 262.22 α,β-unsaturated ketone + butenoic acid; potential Michael acceptor Not provided
Methyl 3-nitro-4-{4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]-1-piperazinyl}benzoate C₂₁H₂₁N₅O₇ 455.43 Piperazine linker, nitro group, methyl ester (prodrug potential) Not provided
2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzamide C₂₄H₁₇F₃N₂O₄ 454.40 Trifluoromethylbenzyl amide; increased metabolic stability 861209-40-7
4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid C₁₄H₁₅NO₅ 277.27 Butanoic acid chain; dimethyl substitution on benzoxazinone Not provided
[(4-Methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid C₁₆H₁₇NO₅P 334.28 Phosphonic acid substituent; strong acidity and chelating potential 1955530-46-7

Key Comparative Insights:

Functional Group Diversity :

  • The target compound ’s benzoic acid group offers distinct solubility and hydrogen-bonding capabilities compared to esters (e.g., ’s methyl ester) or amides (e.g., ’s trifluoromethylbenzyl amide).
  • Phosphonic acid derivatives () exhibit stronger acidity (pKa ~2) and metal-chelating properties, useful in enzyme inhibition .

4-Methoxyanilide () balances moderate lipophilicity (clogP ~2.1) with aromatic interactions, a common strategy in drug design .

Synthetic Considerations :

  • Ester-containing compounds () may act as prodrugs, requiring hydrolysis to active carboxylic acids in vivo.
  • α,β-unsaturated ketones () could participate in covalent binding via Michael addition, a mechanism leveraged in kinase inhibitors .

Biological Implications: The target compound’s benzoic acid may favor interactions with polar binding pockets (e.g., kinases or GPCRs), while phosphonic acids () are more suited for phosphatase targets .

Q & A

Q. What are the key methodologies for synthesizing 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine with 2-carboxybenzoyl chloride under anhydrous conditions. Reaction parameters such as temperature (45–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical. For example, analogous procedures for triazine-linked benzoxazine derivatives achieved >90% yield at 45°C in DMF . Optimization via factorial design (e.g., varying temperature, solvent, and catalyst) is recommended to address side reactions like hydrolysis or dimerization .

Q. How can structural characterization of this compound be systematically performed?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Assign peaks via DEPT and 2D-COSY to resolve overlapping signals (e.g., aromatic protons at δ 7.11–7.29 ppm and carbonyl groups at ~166–173 ppm) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles, particularly for the benzoxazine-carboxylic acid linkage .
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen-bonding interactions (broad O-H stretch at ~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., the carboxylic acid group as a hydrogen-bond donor) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For structurally related compounds, binding affinities (Kd) in the µM range have been reported, suggesting potential pharmacological relevance .

Q. What strategies resolve contradictions in spectral data (e.g., missing NMR signals due to overlap)?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Apply variable-temperature NMR to separate overlapping signals by exploiting differences in exchange rates (e.g., resolving rotamers in the benzoxazine ring) .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectra (e.g., deuterating the NH group in the benzoxazine moiety) .
  • Complementary Techniques : Pair NMR with LC-MS or high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 341.08 for C17H13N2O5) .

Q. How can process control and simulation improve scalability of the synthesis?

  • Methodological Answer : Implement model predictive control (MPC) to automate reaction parameters (e.g., pH, temperature) in real-time. For example, membrane separation technologies (e.g., nanofiltration) can purify intermediates, reducing byproduct formation . Computational fluid dynamics (CFD) simulations in COMSOL Multiphysics® can model mixing efficiency in batch reactors, minimizing hotspots that degrade yield .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to compare experimental melting points (e.g., 180–182°C) with predicted values from group contribution methods (e.g., Joback-Reid). Deviations >5°C may indicate polymorphic forms .
  • Powder XRD : Identify crystalline vs. amorphous phases. For example, a related benzoxazine-carboxylic acid derivative showed a 7°C variation due to solvent-dependent crystallization .

Research Design Considerations

Q. What experimental frameworks link this compound’s properties to broader chemical theories?

  • Methodological Answer : Align with Hammett substituent constants to rationalize electronic effects on the carboxylic acid’s acidity (σp values for substituents on the benzoxazine ring). For instance, electron-withdrawing groups (e.g., -NO2) increase acidity, which can be validated via potentiometric titration .

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